1-Phenylpiperazine-d4

Bioanalysis LC-MS/MS Matrix effects

1-Phenylpiperazine-d4 (C₁₀H₁₀D₄N₂, MW 166.26, CAS 2089332-74-9) is a stable isotope-labeled analog of 1-phenylpiperazine wherein four hydrogen atoms are replaced by deuterium. It serves as an internal standard (IS) for the quantification of non-deuterated 1-phenylpiperazine and related compounds in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Formula C₁₀H₁₀D₄N₂
Molecular Weight 166.26
Cat. No. B1157383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpiperazine-d4
Synonyms1-Phenylpiperazine-d4;  4-Phenylpiperazine-d4;  N-Phenylpiperazine-d4
Molecular FormulaC₁₀H₁₀D₄N₂
Molecular Weight166.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 1-Phenylpiperazine-d4: Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


1-Phenylpiperazine-d4 (C₁₀H₁₀D₄N₂, MW 166.26, CAS 2089332-74-9) is a stable isotope-labeled analog of 1-phenylpiperazine wherein four hydrogen atoms are replaced by deuterium [1]. It serves as an internal standard (IS) for the quantification of non-deuterated 1-phenylpiperazine and related compounds in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . 1-Phenylpiperazine itself is a pharmacologically active metabolite of arylpiperazine-derived antidepressants including trazodone, nefazodone, and etoperidone [2], and functions as a ligand at dopamine and serotonin receptors [3].

Why 1-Phenylpiperazine-d4 Cannot Be Replaced by Non-Deuterated or Alternative Isotope-Labeled Analogs in Quantitative Bioanalysis


Non-deuterated 1-phenylpiperazine cannot serve as an internal standard because it is chromatographically and mass spectrometrically indistinguishable from the target analyte, precluding independent quantitation [1]. Alternative isotope-labeled analogs (e.g., ¹³C- or ¹⁵N-labeled compounds) may exhibit different matrix effect compensation profiles due to retention time shifts [2]. Substituting a structurally related but non-identical compound (e.g., m-chlorophenylpiperazine) introduces differential extraction recovery and ionization efficiency that undermines method accuracy . The deuterated analog 1-Phenylpiperazine-d4 is specifically required when the target analyte is 1-phenylpiperazine itself—a key metabolite in pharmacokinetic studies of multiple FDA-approved antidepressants [3].

Quantitative Evidence Differentiating 1-Phenylpiperazine-d4 from Non-Deuterated and Alternative Internal Standards


Matrix Effect Compensation: Deuterated vs. Non-Deuterated Internal Standard in Human Plasma LC-MS/MS

Deuterated internal standards provide superior matrix effect compensation compared to non-deuterated structural analogs. In a head-to-head comparison using carvedilol enantiomers in human plasma, the deuterated internal standard demonstrated differential ion suppression relative to the non-deuterated analyte, with matrix effects varying by up to 15-20% across different plasma lots, whereas non-deuterated internal standards cannot correct for lot-to-lot matrix variability [1]. This principle applies to 1-Phenylpiperazine-d4 as a deuterated IS for phenylpiperazine quantification.

Bioanalysis LC-MS/MS Matrix effects

Kinetic Isotope Effect: Deuterium Substitution Alters CYP450-Mediated Metabolic Stability

Deuterium substitution at sites of CYP450-mediated oxidation can produce a kinetic isotope effect (KIE) that slows metabolic clearance. CYP450 enzymes account for approximately 75% of drug metabolism, and deuterium substitution at C–H bonds involved in oxidation can reduce reaction rates [1]. A rapid MS/MS method assessing deuterium KIE demonstrated measurable improvements in metabolic stability for deuterated molecules compared to non-deuterated counterparts [2]. While direct data for 1-Phenylpiperazine-d4 are not published, the piperazine ring positions deuterated in the d4 analog correspond to potential sites of oxidative metabolism.

Drug metabolism Pharmacokinetics Cytochrome P450

Pharmacological Activity of 1-Phenylpiperazine at Dopamine and Serotonin Receptors: Baseline Data for Tracer Studies

The non-deuterated parent compound 1-phenylpiperazine exhibits measurable affinity at multiple receptors. Binding data show IC₅₀ of 19,000 nM at the β₁-adrenergic receptor [1]. Phenylpiperazine analogs demonstrate varying selectivity across dopamine D₂, D₃, D₄ and serotonin 5-HT₁A, 5-HT₂A, 5-HT₂C receptors, with Ki values ranging from low nanomolar to micromolar depending on substituents [2][3]. This pharmacological activity establishes that 1-phenylpiperazine is not an inert tracer; its deuterated analog 1-Phenylpiperazine-d4 retains identical receptor-binding properties due to isotopic labeling not altering molecular recognition.

Receptor pharmacology Binding affinity Neuropharmacology

Analytical Method Performance: Recovery and Precision Benchmarks for 1-Phenylpiperazine Quantification

In a validated gas chromatography method for determining 1-(2-pyrimidinyl)-piperazine (1-PP) in human plasma, 1-phenylpiperazine was employed as the internal standard, achieving average recovery of 89% and between-run coefficients of variation ranging from 2.9% to 8.6% across three spiked concentrations [1]. While this study used non-deuterated 1-phenylpiperazine as IS for a different analyte, it establishes baseline performance expectations. Substitution with 1-Phenylpiperazine-d4 as the IS would be expected to further improve precision due to near-identical extraction recovery and ionization response relative to non-deuterated 1-phenylpiperazine as the target analyte .

Analytical method validation Recovery Precision

Validated Application Scenarios for 1-Phenylpiperazine-d4 in Bioanalytical and Pharmacokinetic Research


LC-MS/MS Quantification of 1-Phenylpiperazine as a Metabolite in Antidepressant Pharmacokinetic Studies

1-Phenylpiperazine-d4 is the required internal standard for quantifying 1-phenylpiperazine concentrations in human or animal plasma following administration of arylpiperazine-derived antidepressants (e.g., trazodone, nefazodone, etoperidone). The deuterated IS compensates for matrix effects and extraction variability that non-deuterated structural analogs cannot correct, as demonstrated in class-level matrix effect studies [1]. Given that 1-phenylpiperazine is a pharmacologically active metabolite [2], accurate quantification using 1-Phenylpiperazine-d4 is essential for establishing pharmacokinetic-pharmacodynamic relationships and regulatory bioequivalence submissions.

Forensic Toxicology Confirmation of 1-Phenylpiperazine in Biological Specimens

In forensic toxicology, definitive identification and quantification of 1-phenylpiperazine in blood or urine requires a stable isotope-labeled internal standard to meet evidentiary standards. 1-Phenylpiperazine-d4 enables accurate quantification in the presence of complex biological matrices, with class-level evidence indicating deuterated IS provide superior correction for lot-to-lot matrix variability compared to alternative approaches [1].

Metabolic Tracing Studies Investigating Arylpiperazine Drug Disposition

When 1-Phenylpiperazine-d4 is administered as a tracer to investigate the metabolic fate of phenylpiperazine-containing drugs, the deuterium label permits differentiation from endogenous or co-administered non-deuterated compounds. The kinetic isotope effect associated with deuterium substitution at CYP450-oxidizable positions may alter metabolic stability [3][4], a factor that must be considered when interpreting tracer study results. This differential property distinguishes 1-Phenylpiperazine-d4 from ¹³C-labeled analogs that exhibit no kinetic isotope effect.

Receptor Occupancy and Functional Pharmacology Assays Requiring Radioligand Alternatives

1-Phenylpiperazine-d4 can serve as a stable isotope-labeled ligand for mass spectrometry-based receptor occupancy assays, providing an alternative to radioligand binding methods. Users must note that the parent compound exhibits measurable affinity at β₁-adrenergic (IC₅₀ 19,000 nM) and other receptors [2], and the deuterated analog retains identical binding properties. Assay design must account for this intrinsic pharmacological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylpiperazine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.